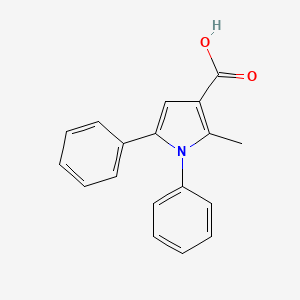

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Description

Properties

IUPAC Name |

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYTBRYOQDHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370762 | |

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109812-64-8 | |

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS: 109812-64-8), a substituted pyrrole derivative.[1][2] The pyrrole scaffold is a significant heterocyclic framework found in numerous natural products and synthetic compounds with a wide range of biological activities, making its synthesis a key focus in medicinal chemistry and drug discovery.[3][4] This guide details established synthetic pathways, provides a comprehensive experimental protocol for a relevant analogue, presents key quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.

Overview of Synthetic Strategies

The synthesis of highly substituted pyrroles can be achieved through several classic and modern organic reactions. The most prominent methods for constructing the pyrrole ring include the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and the Van Leusen Pyrrole Synthesis.

-

Hantzsch Pyrrole Synthesis : This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][5][6] It is a versatile method for producing a variety of substituted pyrroles.[5] A modern variation of this reaction utilizes continuous flow chemistry, which offers advantages such as high efficiency, reduced waste, and the potential for multi-step reactions in a single, uninterrupted process.[7][8]

-

Paal-Knorr Pyrrole Synthesis : This is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[9][10][11] The reaction is valued for its operational simplicity and generally good yields.[4][10] However, traditional Paal-Knorr reactions can be limited by the need for harsh conditions, such as prolonged heating in acid.[4]

-

Van Leusen Pyrrole Synthesis : This reaction is a [3+2] cycloaddition between an electron-deficient alkene and tosylmethyl isocyanide (TosMIC).[12][13] It is a convenient method for synthesizing pyrrole heterocycles due to its simple operation, readily available starting materials, and broad substrate scope.[12]

For the synthesis of the target molecule, this compound, the Hantzsch synthesis provides a highly convergent and efficient route. A continuous flow process developed for a closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, demonstrates a powerful one-step method directly from commercially available starting materials.[7] This approach uniquely utilizes the HBr generated as a byproduct to facilitate the in-situ hydrolysis of a tert-butyl ester to the desired carboxylic acid.[7][8]

Reaction Mechanisms and Workflows

The synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction follows a well-established mechanism. The process begins with the formation of an enamine from the reaction of a primary amine with a β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

A generalized experimental workflow for this synthesis, particularly using a continuous flow setup, involves precise mixing of reactant streams followed by heating in a microreactor to facilitate the reaction and subsequent in-line purification or collection.

Detailed Experimental Protocol

The following protocol is adapted from a reported continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, a close structural analogue of the target compound.[7] This procedure can be modified by substituting benzylamine with aniline to yield the title compound.

Materials and Equipment:

-

Aniline

-

tert-Butyl acetoacetate

-

2-Bromoacetophenone

-

Methanol (Solvent)

-

Continuous flow microreactor system (e.g., Syrris Africa or Asia system)[8]

-

Syringe pumps

-

Glass microreactor chip (e.g., 250 µL)

-

Back pressure regulator

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reactant Preparation:

-

Solution A: Prepare a 0.5 M solution by dissolving aniline (1 equivalent) and tert-butyl acetoacetate (1 equivalent) in methanol.

-

Solution B: Prepare a 0.5 M solution of 2-bromoacetophenone (1 equivalent) in methanol.

-

-

System Setup:

-

Set up the continuous flow system with two syringe pumps, a T-mixer, a glass microreactor, and a back pressure regulator (set to ~100 psi).

-

Set the microreactor temperature to 120 °C.

-

-

Reaction Execution:

-

Pump Solution A and Solution B at equal flow rates (e.g., 50 µL/min each, for a total flow rate of 100 µL/min) into the T-mixer.

-

The combined stream flows from the mixer into the heated microreactor. The residence time in the reactor will be determined by the reactor volume and the total flow rate.

-

The output from the reactor is cooled and collected after passing through the back pressure regulator.

-

-

Work-up and Purification:

-

Collect the reaction mixture over a period of time (e.g., 2.5 hours for a preparative scale run).[7]

-

Concentrate the collected solution under reduced pressure using a rotary evaporator to remove the methanol.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the pure this compound.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis. Data for the closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, is provided as a reference for expected outcomes.[7]

Table 1: Reaction Conditions and Yields for Analogue Synthesis via Continuous Flow

| Parameter | Value | Reference |

| Reactants | Benzylamine, tert-Butyl Acetoacetate, 2-Bromoacetophenone | [7] |

| Solvent | Methanol | [7] |

| Concentration | 0.5 M | [7] |

| Temperature | 120 °C | [7] |

| Residence Time | 2.5 min | [7] |

| Yield | 65% | [7] |

Note: A scaled-up batch produced 850 mg of the product in 2.5 hours with a 63% yield, demonstrating the method's utility for generating useful quantities.[7] In-flask (batch) synthesis under similar conditions yielded a significantly lower 40%.[7]

Table 2: Physicochemical and Spectroscopic Data for the Target Molecule

| Property | Data | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 109812-64-8 | [1][2] |

| Molecular Formula | C₁₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| ¹H NMR (CDCl₃, δ) | Predicted: ~2.4 (s, 3H, CH₃), ~6.8 (s, 1H, pyrrole-H), 7.1-7.5 (m, 10H, Ar-H), ~11.0 (br s, 1H, COOH) | Inferred from similar structures[14][15][16] |

| ¹³C NMR (CDCl₃, δ) | Predicted: ~14 (CH₃), ~110-140 (Ar-C, pyrrole-C), ~168 (COOH) | Inferred from similar structures[14][15] |

| IR (KBr, cm⁻¹) | Predicted: ~3300-2500 (O-H stretch), ~1680 (C=O stretch), ~1600, 1495 (C=C stretch) | Inferred from similar structures[15][17] |

Conclusion

The synthesis of this compound can be effectively achieved using established methodologies, with the Hantzsch synthesis representing a particularly robust and versatile approach. The application of continuous flow technology to this reaction class offers significant advantages in terms of efficiency, yield, and scalability over traditional batch processing.[7] This technical guide provides the foundational information, including a detailed protocol and expected data, to aid researchers in the successful synthesis and future development of this and related pyrrole-based compounds for applications in medicinal chemistry and materials science.

References

- 1. This compound | CAS 109812-64-8 [matrix-fine-chemicals.com]

- 2. This compound | CAS: 109812-64-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. syrris.com [syrris.com]

- 8. syrris.com [syrris.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. acgpubs.org [acgpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties, including its molecular structure and basic identifiers. Due to the limited availability of published experimental data, this document also outlines the general synthetic and analytical methodologies that would be employed for its characterization, based on established chemical principles for similar compounds.

Chemical Identity and Physical Properties

This compound is an aromatic heterocyclic compound. Its core structure consists of a five-membered pyrrole ring substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and phenyl groups at the 1 and 5-positions.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| CAS Number | 109812-64-8 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted pyrroles like this compound can often be achieved through classical organic reactions. A common and versatile method for the formation of the pyrrole ring is the Paal-Knorr synthesis .

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, this would likely involve the reaction of a suitably substituted 1,4-dicarbonyl compound with aniline (phenylamine).

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol for Paal-Knorr Synthesis (General)

-

Reaction Setup: A solution of the 1,4-dicarbonyl precursor is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Amine: Aniline is added to the solution, often in slight excess.

-

Heating: The reaction mixture is heated under reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

-

Purification: The crude product is purified, typically by recrystallization from an appropriate solvent or by column chromatography.

Spectroscopic Characterization (Anticipated)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the compound's structure.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the two phenyl groups (multiplets, ~7.0-8.0 ppm).- Pyrrole ring proton (singlet or doublet, ~6.0-7.0 ppm).- Methyl group protons (singlet, ~2.0-2.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic and pyrrole ring carbons (~110-140 ppm).- Methyl carbon (~10-20 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=C and C-N stretches from the aromatic and pyrrole rings (~1400-1600 cm⁻¹).- C-H stretches from the aromatic and methyl groups (~2850-3150 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 277.32. |

General Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

The spectrum is recorded by measuring the absorption of infrared radiation.

-

The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass-to-charge ratio of the resulting ions is measured.

-

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the pyrrole-3-carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Known Activities of Related Compounds

-

Antimicrobial and Antifungal Activity: Various substituted pyrrole derivatives have demonstrated efficacy against a range of bacterial and fungal strains.

-

Anti-inflammatory Activity: Some pyrrole-containing compounds have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

-

Anticancer Activity: The pyrrole moiety is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.

Given the precedent for biological activity in this class of compounds, this compound could be a candidate for screening in various biological assays to determine its therapeutic potential.

Caption: Potential biological screening workflow for the title compound.

Conclusion

This compound represents an interesting chemical entity within the broader class of substituted pyrroles. While its fundamental chemical identifiers are established, a comprehensive understanding of its chemical and physical properties necessitates empirical investigation. The synthetic and analytical protocols outlined in this guide provide a roadmap for researchers to produce and thoroughly characterize this compound. Further studies into its biological activity are warranted to explore its potential in drug discovery and development.

References

Technical Whitepaper: Crystal Structure Analysis of a Pentasubstituted Pyrrole Derivative

A Comprehensive Guide for Researchers in Drug Discovery and Materials Science

Abstract: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional structure of substituted pyrroles is paramount for rational drug design and the development of novel materials. This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction data for methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, a compound structurally related to 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid. While crystallographic data for the latter is not publicly available, the analysis of this close analogue offers significant insights into the conformational properties and intermolecular interactions of this important class of heterocyclic compounds. This paper presents detailed experimental protocols, comprehensive crystallographic data, and logical workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Pyrrole-3-carboxylic acid derivatives are of significant interest due to their presence in successful drugs like Atorvastatin.[3] The spatial arrangement of substituents on the pyrrole ring dictates the molecule's interaction with biological targets and its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[4]

This whitepaper focuses on the crystal structure of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. The synthesis of this pentasubstituted pyrrole was achieved through a münchnone-based 1,3-dipolar cycloaddition reaction.[5] The detailed structural analysis that follows provides a foundational understanding for the structure-activity relationship (SAR) studies of this class of compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate was performed as follows:

-

Reaction Setup: A round bottom flask was charged with N-benzoyl-N-benzylalanine (424 mg, 1.5 mmol), methyl 3-phenylpropiolate (80 mg, 0.5 mmol), and dry THF (20 ml).[5]

-

Reagent Addition: The reaction was placed under a nitrogen atmosphere, and N,N'-diisopropylcarbodiimide (234 ml, 1.5 mmol) was added at room temperature.[5]

-

Reaction Conditions: The mixture was heated to reflux for 24 hours.[5]

-

Work-up and Purification: The reaction was cooled to room temperature and concentrated in vacuo. The resulting residue was purified by flash chromatography to yield the product as a clear, colorless oil which solidified upon standing (158 mg, 83% yield).[5]

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction were obtained from this solidified product. A common method for growing such crystals is the slow evaporation of a saturated solution.[4]

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure followed a standard protocol for single-crystal X-ray diffraction analysis.[4]

-

Crystal Mounting: A suitable single crystal was selected and mounted on a diffractometer.

-

Data Collection: The crystal was maintained at a low temperature (173 K) to minimize thermal vibrations.[4][5] An Agilent Xcalibur (Eos Gemini) diffractometer with Cu Kα radiation was used to collect the diffraction data.[5] The crystal was rotated, and the intensities of the diffracted X-ray beams were measured at various orientations.[4]

-

Data Reduction: The collected raw data was processed, which included integration of reflection intensities and correction for various experimental factors (e.g., absorption). A multi-scan absorption correction was applied.[5]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[5] All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were constrained.[5]

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential biological activities based on structurally related compounds. As of the latest literature search, no specific biological activity data for 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS 109812-64-8) has been publicly reported. The information presented herein is an extrapolation based on the known activities of other pyrrole-3-carboxylic acid and 1,5-diphenylpyrrole derivatives.

Executive Summary

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct experimental data for this compound is currently unavailable, the analysis of structurally similar molecules suggests a strong potential for a range of biological activities. This guide consolidates the known biological effects of related pyrrole derivatives, details common experimental protocols for their evaluation, and proposes a general workflow for the biological screening of this and other novel chemical entities. The primary activities observed for analogous compounds include anticancer, antimicrobial, and anti-inflammatory effects.

The Pyrrole-3-Carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The pyrrole ring is a fundamental component of many natural products and synthetic drugs.[1] The pyrrole-3-carboxylic acid moiety, in particular, is a key feature in several successful therapeutic agents. For instance, this substructure is central to the design of drugs like Atorvastatin and Sunitinib.[2] The broader class of pyrrole derivatives has been extensively investigated and has shown a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4]

Potential Biological Activities Based on Structural Analogs

Based on the activities of structurally related compounds, this compound could be hypothesized to possess one or more of the following biological activities.

Anticancer Activity

Numerous derivatives of pyrrole have demonstrated potent antiproliferative activity against various cancer cell lines.[3][5][6] The mechanisms of action are often multifactorial, including the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[7] For example, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar range against cell lines such as MGC 80-3, HCT-116, HepG2, and DU145.[6]

Antimicrobial Activity

The pyrrole scaffold is also a promising framework for the development of novel antimicrobial agents.[8] Derivatives of 1,5-diphenylpyrrole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8] Furthermore, specific 1,5-diphenylpyrrole derivatives have been synthesized and evaluated as antimycobacterial agents, showing potent activity against Mycobacterium tuberculosis.[9]

Anti-inflammatory Activity

Several N-pyrrolylcarboxylic acids have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] This suggests that pyrrole-3-carboxylic acid derivatives could potentially be developed as anti-inflammatory agents with a mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities of Structurally Related Pyrrole Derivatives

The following table summarizes the observed biological activities for various classes of pyrrole derivatives that share structural similarities with this compound.

| Class of Pyrrole Derivative | Biological Activity | Examples of Assays Used | Reference |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids | Anticancer (Antiproliferative) | In vitro screening against human cancer cell lines | [5][10] |

| 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrroles | Anticancer | MTT assay, Flow cytometry for cell cycle analysis | [3][6] |

| 1,5-Diphenylpyrrole Derivatives | Antimycobacterial | Microplate Alamar Blue Assay (MABA) against M. tuberculosis | [9] |

| N-Arylpyrrole Derivatives | Broad-spectrum antimicrobial, Antibiofilm | Minimum Inhibitory Concentration (MIC) assays, Biofilm inhibition assays | [8] |

| N-Pyrrolylcarboxylic Acids | Anti-inflammatory (COX-2 inhibition) | In vitro COX-1/COX-2 inhibition assays | [4] |

General Experimental Methodologies

The following are generalized protocols for the initial biological evaluation of a novel compound such as this compound, based on the common practices for screening similar pyrrole derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

In Vitro Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizations

General Workflow for Biological Screening of a Novel Compound

The following diagram illustrates a typical workflow for the initial biological screening and evaluation of a novel chemical entity.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

While there is a lack of direct biological data for this compound, the rich pharmacology of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrole-3-carboxylic acid scaffold, substituted with phenyl groups at the 1 and 5 positions, represents a promising starting point for the development of novel anticancer, antimicrobial, or anti-inflammatory drugs.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens. Positive hits from these initial screens would warrant further investigation into their mechanism of action, selectivity, and potential for in vivo efficacy. The experimental protocols and general workflow outlined in this guide provide a framework for such an investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Diphenylpyrrole derivatives as antimycobacterial agents. Probing the influence on antimycobacterial activity of lipophilic substituents at the phenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyrrole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for substituted pyrrole carboxylic acids, a versatile class of compounds with a broad spectrum of biological activities. This document details their interactions with various enzymatic targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways.

Introduction

Substituted pyrrole carboxylic acids are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their structural versatility allows for fine-tuning of their physicochemical properties, leading to a wide range of pharmacological effects. These compounds have been investigated for their anti-inflammatory, antibacterial, anti-parasitic, and neuroprotective activities, among others. This guide delves into the specific molecular mechanisms that underpin these therapeutic potentials.

Key Mechanisms of Action and Quantitative Data

Substituted pyrrole carboxylic acids exert their effects by inhibiting a variety of key enzymes. The following sections detail these mechanisms and present a summary of their inhibitory activities.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant mechanism of action for several substituted pyrrole carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins.[1]

Table 1: Inhibitory Activity of Substituted Pyrrole Carboxylic Acids against COX-1 and COX-2

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| 4g | 2-(3-(ethoxycarbonyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrol-1-yl)acetic acid | COX-1 | 0.15 ± 0.01 | [1] |

| COX-2 | 0.08 ± 0.01 | [1] | ||

| 4h | 2-(3-(ethoxycarbonyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetic acid | COX-1 | 0.12 ± 0.01 | [1] |

| COX-2 | 0.05 ± 0.01 | [1] | ||

| 4k | 2-(3-(ethoxycarbonyl)-2-methyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)acetic acid | COX-1 | 0.18 ± 0.02 | [1] |

| COX-2 | 0.06 ± 0.01 | [1] | ||

| 4l | 2-(3-(ethoxycarbonyl)-2-methyl-5-(p-tolyl)-1H-pyrrol-1-yl)acetic acid | COX-1 | 0.21 ± 0.02 | [1] |

| COX-2 | 0.09 ± 0.01 | [1] |

Inhibition of Butyrylcholinesterase (BChE)

Certain substituted pyrroles demonstrate selective inhibition of butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission.[2] This activity is of interest for the treatment of neurodegenerative diseases like Alzheimer's.[3]

Table 2: Inhibitory Activity of Substituted Pyrrole Derivatives against Butyrylcholinesterase (BChE)

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| 3o | 1,3-diphenyl-1H-pyrrole derivative | BChE | 5.37 ± 0.36 | [2] |

| 3p | 1-(4-chlorophenyl)-3-phenyl-1H-pyrrole derivative | BChE | 1.71 ± 0.087 | [2] |

| 3s | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrrole derivative | BChE | 3.76 ± 0.25 | [2] |

Inhibition of DNA Gyrase

Pyrrolamides, a subclass of substituted pyrrole derivatives, have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[4][5] This makes them promising candidates for novel antibacterial agents.[6][7]

Table 3: Inhibitory Activity of Pyrrolamide Derivatives against DNA Gyrase

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

| 7a | N-phenylpyrrolamide derivative | E. coli DNA gyrase | 130 | [8] |

| 7b | N-phenylpyrrolamide derivative | E. coli DNA gyrase | 40 | [8] |

| 11a | N-phenylpyrrolamide derivative | E. coli DNA gyrase | 20 | [8] |

| 11b | N-phenylpyrrolamide derivative | E. coli DNA gyrase | 14 | [8] |

| 22e | N-phenylpyrrolamide derivative | S. aureus DNA gyrase | 250 (MIC, µg/mL) | [9] |

Inhibition of Proline Racemase

Pyrrole-2-carboxylic acid acts as a competitive inhibitor of proline racemase, an enzyme crucial for the parasitic protozoan Trypanosoma cruzi, the causative agent of Chagas disease.[10] This enzyme is involved in immune evasion by the parasite.[11]

Quantitative data for a broader range of substituted pyrrole carboxylic acids against proline racemase is an area for further research.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Substituted pyrrole carboxylic acids have been investigated as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antibacterial drug development.

Specific IC50 values for a series of substituted pyrrole carboxylic acids against ENR require further consolidated reporting in the literature.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

The 1,5-diarylpyrrole derivative BM212 has been shown to target MmpL3, a transporter essential for the assembly of the mycobacterial cell wall.[12][13] Inhibition of MmpL3 disrupts the transport of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.[14][15][16]

Further quantitative structure-activity relationship studies are needed to provide a comprehensive table of IC50 values for various substituted pyrrole carboxylic acids against MmpL3.

Signaling Pathways and Logical Relationships

The inhibition of these enzymes by substituted pyrrole carboxylic acids triggers distinct signaling pathways and cellular responses.

Prostaglandin Synthesis Pathway Inhibition

By inhibiting COX enzymes, substituted pyrrole carboxylic acids block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

References

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline racemase - Wikipedia [en.wikipedia.org]

- 11. Proline Modulates the Trypanosoma cruzi Resistance to Reactive Oxygen Species and Drugs through a Novel D, L-Proline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MmpL3 is the cellular target of the antitubercular pyrrole derivative BM212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on Novel Derivatives of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as anti-inflammatory and analgesic agents.

Synthetic Pathways for 1,5-Diarylpyrrole Derivatives

The synthesis of 1,5-diarylpyrrole derivatives can be achieved through various established methodologies. A common and effective approach involves the Hantzsch pyrrole synthesis or related multi-component reactions. For the synthesis of derivatives closely related to the core structure, such as the corresponding acetic acid analogs, a multi-step synthesis beginning with a Paal-Knorr pyrrole synthesis is often employed.

General Synthetic Workflow

The synthesis typically commences with the formation of the pyrrole core, followed by functional group manipulations to introduce the desired side chains and substituents. A representative workflow for the synthesis of 1,5-diarylpyrrole-3-acetic acid derivatives is illustrated below.

Experimental Protocol: Synthesis of Isopropyl 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate

This protocol is adapted from the synthesis of a potent and selective COX-2 inhibitor, a close analog of the core topic.[1]

Materials:

-

1-(4-(Methylsulfonyl)phenyl)-2-phenyl-1,4-pentanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Phosphorus oxychloride (POCl3)

-

Dimethylformamide (DMF)

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Isopropyl alcohol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole: A mixture of 1-(4-(methylsulfonyl)phenyl)-2-phenyl-1,4-pentanedione and a molar excess of ammonium acetate in glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized to yield the pyrrole core.

-

Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-carbaldehyde: The pyrrole from the previous step is dissolved in anhydrous DMF and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a sodium hydroxide solution. The precipitated product is filtered, washed, and dried.

-

Synthesis of Ethyl 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acrylate: To a suspension of sodium hydride in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of the pyrrole-3-carbaldehyde in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by chromatography.

-

Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acrylic acid: The acrylate ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and refluxed for several hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid. The precipitated acrylic acid derivative is filtered, washed with water, and dried.

-

Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acetic acid: The acrylic acid derivative is dissolved in ethanol and hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the acetic acid derivative.

-

Synthesis of Isopropyl 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate: The acetic acid derivative is dissolved in isopropyl alcohol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the final product.

Structure-Activity Relationship (SAR) and Quantitative Data

A series of novel 1,5-diarylpyrrole derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways. The in vitro inhibitory activities of these compounds against COX-1 and COX-2 are summarized in the table below.[1]

| Compound ID | R | X | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 1a | H | SO2Me | >100 | 0.03 | >3333 |

| 1b | Me | SO2Me | >100 | 0.05 | >2000 |

| 1c | Et | SO2Me | >100 | 0.04 | >2500 |

| 1d | i-Pr | SO2Me | >100 | 0.02 | >5000 |

| 2a | H | SO2NH2 | >100 | 0.10 | >1000 |

| 2b | Me | SO2NH2 | >100 | 0.15 | >667 |

| 2c | Et | SO2NH2 | >100 | 0.12 | >833 |

| 2d | i-Pr | SO2NH2 | >100 | 0.08 | >1250 |

| Celecoxib | - | - | 15 | 0.04 | 375 |

| Rofecoxib | - | - | >100 | 0.018 | >5556 |

Data extracted from Biava et al., J. Med. Chem. 2010, 53, 2, 723–733.[1]

The data indicates that these 1,5-diarylpyrrole derivatives are highly potent and selective inhibitors of COX-2. The presence of a methylsulfonyl (SO2Me) or a sulfonamido (SO2NH2) group at the para-position of the 5-phenyl ring is crucial for this activity. Varying the ester alkyl group (R) from hydrogen to isopropyl generally maintains or slightly improves the COX-2 inhibitory potency. Notably, the isopropyl ester derivative with a methylsulfonyl group (1d ) demonstrated the highest potency and selectivity in this series.

Biological Evaluation Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 is typically determined using a whole-cell assay.

Methodology:

-

Cell Culture: A suitable cell line, such as a human monocytic cell line (for COX-2) or a platelet-rich plasma preparation (for COX-1), is used.

-

Incubation: The cells are pre-incubated with various concentrations of the test compounds for a specified period.

-

Stimulation: The production of prostaglandins is stimulated by adding arachidonic acid.

-

Quantification: The concentration of prostaglandin E2 (PGE2) in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of these compounds is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.

Conclusion

Novel derivatives based on the this compound scaffold represent a promising class of therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The quantitative data from in vitro assays demonstrate that these compounds can be highly potent and selective inhibitors of the COX-2 enzyme. This selectivity is a key attribute for developing safer anti-inflammatory and analgesic drugs. Further research into the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to fully elucidate their therapeutic potential in drug development.

References

A Comprehensive Technical Review of Diphenylpyrrole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The diphenylpyrrole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of diphenylpyrrole compounds, focusing on their synthesis, anticancer, anti-inflammatory, and antifungal properties. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Diphenylpyrrole Compounds

The construction of the diphenylpyrrole core is most commonly achieved through the Paal-Knorr synthesis. This versatile and efficient reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2] Variations of this method, including the use of microwave assistance and mechanochemistry, have been developed to improve yields and reaction times.[3]

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Triphenylpyrrole

This protocol outlines the synthesis of 1,2,5-triphenylpyrrole from 1,4-diphenyl-1,4-butanedione (1,2-dibenzoylethane) and aniline.

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-diphenyl-1,4-butanedione (1.0 equivalent) and aniline (1.1 equivalents).

-

Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,2,5-triphenylpyrrole.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹C), and mass spectrometry.

Biological Activities of Diphenylpyrrole Compounds

Diphenylpyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development. The primary areas of investigation include their anticancer, anti-inflammatory, and antifungal properties.

Anticancer Activity

Diphenylpyrrole compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.[4][5][6][7][8][9][10] One of the key mechanisms of their anticancer action is the activation of the p53 tumor suppressor protein.[11]

Mechanism of Action: p53 Activation

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[11] In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[12][13] Certain diphenylpyrrole compounds have been shown to act as inhibitors of the p53-MDM2 interaction.[14][15] By binding to the p53-binding pocket of MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways.[11][12]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected diphenylpyrrole and related pyrrole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole Derivative 1 | MCF-7 (Breast) | 11.7 | [4] |

| HepG2 (Liver) | 0.21 | [4] | |

| A549 (Lung) | 1.7 | [4] | |

| Pyrrole Derivative 2 | HCT116 (Colon) | 0.34 | [5] |

| Diphenylpyrrole 4k (trans) | A549 (Lung) | 11.7 | [8] |

| Diphenylpyrrole 4m (cis) | MDA-MB-231 (Breast) | 16 | [8] |

| Pyrrolo[2,3-b]pyrrole 2 | MCF-7 (Breast) | 3.81 | [9] |

| HCT-116 (Colon) | 2.90 | [9] | |

| A549 (Lung) | 2.39 | [9] |

Anti-inflammatory Activity

Diphenylpyrrole compounds have also demonstrated significant anti-inflammatory properties.[16][17][18][19] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20][21][22][23]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[20] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[22] Molecular docking studies have suggested that diphenylpyrrole derivatives can bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of pro-inflammatory prostaglandins.[23]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected pyrrole derivatives.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrole 3b | >100 | 1.30 | >76.9 | [18] |

| Pyrrole 4h | >50 | 0.078 | >641 | [20] |

| Pyrrole 4k | >50 | 0.076 | >657 | [20] |

| Pyrrolo[3,4-c]pyrrole 3a | 1.15 | 0.140 | 8.21 | [22] |

| Pyrrolo[3,4-c]pyrrole 3e | 1.22 | 0.19 | 6.42 | [21] |

| Pyrrolo[3,4-c]pyrrole 3f | 1.32 | 0.22 | 6.00 | [21] |

Antifungal Activity

Certain phenylpyrrole analogues have been developed as potent antifungal agents.[24][25] Their primary mode of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[26][27]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Ergosterol is the major sterol in fungal cell membranes, where it regulates membrane fluidity and integrity.[26] The biosynthesis of ergosterol is a multi-step process, with the enzyme 14α-demethylase playing a crucial role.[25] Phenylpyrrole fungicides act as inhibitors of this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[24] This disruption of the cell membrane ultimately results in the inhibition of fungal growth and cell death.

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized diphenylpyrrole compounds typically follows a standardized workflow to assess their therapeutic potential.[28][29][30]

This comprehensive review highlights the significant therapeutic potential of diphenylpyrrole compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them a highly attractive scaffold for the development of novel therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to translate their promising preclinical findings into clinical applications.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction | MDPI [mdpi.com]

- 14. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascentagepharma.com [ascentagepharma.com]

- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. iris.unina.it [iris.unina.it]

- 19. public.pensoft.net [public.pensoft.net]

- 20. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 28. accio.github.io [accio.github.io]

- 29. Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value” [mdpi.com]

- 30. Synthesis and Biological Evaluation of Some Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

Solubility Profile of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and Structurally Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pyrrole derivatives, with a focus on compounds structurally related to 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. Due to a lack of publicly available quantitative solubility data for the specific target compound, this document presents solubility data for analogous structures to provide valuable insights for formulation development, synthesis purification, and other research applications. The experimental protocols detailed herein are standard methods applicable for determining the solubility of the title compound.

Introduction

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in numerous biologically active compounds and pharmaceutical agents. Understanding the solubility of such compounds in various solvents is a critical parameter in drug discovery and development, impacting everything from reaction conditions for synthesis to bioavailability of the final drug product. This guide aims to provide a foundational understanding of the solubility characteristics of this class of compounds.

Solubility Data of Structurally Similar Pyrrole Derivatives

Table 1: Mole Fraction Solubility (X₂) of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone in Various Solvents at Different Temperatures [1]

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Acetonitrile | n-Propanol | Isopropanol |

| 293.15 | 0.0031 | 0.0028 | 0.0019 | 0.0011 | 0.0010 |

| 298.15 | 0.0039 | 0.0035 | 0.0024 | 0.0014 | 0.0013 |

| 303.15 | 0.0049 | 0.0044 | 0.0030 | 0.0018 | 0.0016 |

| 308.15 | 0.0062 | 0.0055 | 0.0038 | 0.0023 | 0.0020 |

| 313.15 | 0.0078 | 0.0069 | 0.0048 | 0.0029 | 0.0025 |

| 318.15 | 0.0098 | 0.0087 | 0.0060 | 0.0036 | 0.0031 |

Table 2: Mole Fraction Solubility (X₂) of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in Various Solvents at 318.15 K [2]

| Solvent | Mole Fraction Solubility (X₂) |

| N,N-dimethylformamide (DMF) | 7.91 × 10⁻² |

| Cyclohexanone | 2.81 × 10⁻² |

| 1,4-Dioxane | 2.69 × 10⁻² |

| Acetonitrile | 1.15 × 10⁻² |

| Acetone | 7.04 × 10⁻³ |

| Ethyl Acetate | 4.20 × 10⁻³ |

| n-Propanol | 3.69 × 10⁻³ |

| Isobutanol | 3.38 × 10⁻³ |

| Methanol | 3.17 × 10⁻³ |

| n-Butanol | 3.03 × 10⁻³ |

| Ethanol | 2.83 × 10⁻³ |

| Isopropanol | 2.69 × 10⁻³ |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound, based on the gravimetric method, which was utilized to generate the data for the analogous compounds.[1]

Objective: To determine the temperature-dependent solubility of a solid compound in a given solvent.

Materials and Apparatus:

-

The compound of interest (e.g., this compound)

-

High-purity solvents (≥ 99.9%)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath with temperature control (± 0.1 K)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Drying oven

-

Spatula and weighing paper

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a pre-weighed glass vial containing a known mass of the solvent.

-

Equilibration: The sealed vial is placed in the thermostatic water bath set to the desired temperature. The mixture is continuously stirred to facilitate the dissolution process and ensure the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Phase Separation: After reaching equilibrium, stirring is stopped, and the suspension is allowed to stand for a sufficient time to allow the undissolved solid to settle at the bottom of the vial.

-

Sample Withdrawal and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation. The mass of the withdrawn saturated solution is immediately determined.

-

Solvent Evaporation: The weighed sample of the saturated solution is transferred to a pre-weighed container and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and weighed. The mass of the dissolved solid is then calculated.

-

Calculation of Solubility: The mole fraction solubility (X₂) is calculated using the following formula:

X₂ = (m₂ / M₂) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solvent

-

M₁ is the molar mass of the solvent

-

m₂ is the mass of the dissolved solute

-

M₂ is the molar mass of the solute

-

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The provided data on structurally related pyrrole derivatives offers a valuable starting point for researchers working with this compound. The general trend indicates that solubility is influenced by solvent polarity and temperature. The detailed experimental protocol for the gravimetric method provides a robust framework for determining the precise solubility of the target compound. This information is crucial for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for preclinical and clinical studies. It is recommended that experimental determination of the solubility of the specific compound of interest be carried out to obtain precise data for any application.

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Introduction

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a substituted pyrrole derivative, holds potential interest in medicinal chemistry and materials science due to the biological and chemical significance of the pyrrole scaffold.[1] Understanding the thermal stability and degradation profile of this compound is critical for determining its suitability for various applications, including pharmaceutical formulation, where it may be subjected to heat during processing and storage. This document outlines the expected thermal behavior, potential degradation pathways, and the standard experimental protocols for such an analysis.

Predicted Thermal Stability and Degradation Profile

Based on the analysis of similar pyrrole esters and carboxylic acids, this compound is expected to exhibit good thermal stability.[2][3][4] The decomposition is likely to be a multi-stage process, primarily initiated by the decarboxylation of the carboxylic acid group, followed by the fragmentation of the pyrrole ring and its substituents at higher temperatures.

Predicted Quantitative Thermal Analysis Data

The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the title compound.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Description |

| Onset Decomposition Temp (Tonset) | 250 - 300 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temp (Tpeak) | 300 - 350 °C | The temperature of the maximum rate of weight loss. |

| Final Decomposition Temp (Tend) | > 400 °C | The temperature at which the primary degradation is complete. |

| Residual Mass @ 600 °C | < 10% | The percentage of the initial mass remaining at 600 °C. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | 180 - 220 °C | The temperature at which the compound transitions from solid to liquid. |

| Decomposition Enthalpy (ΔHd) | To be determined | The heat absorbed or released during decomposition. |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or an inert gas at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).[5]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen or an inert gas at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points (e.g., 25 °C to 400 °C).

-

Data Analysis: Record the differential heat flow between the sample and the reference. The melting point is identified as the peak of the endothermic transition, and any exothermic or endothermic peaks related to decomposition are also recorded.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (µg to mg range) of the compound into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (determined from TGA data, e.g., Tpeak) in an inert atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries to identify the degradation products. This can help in elucidating the degradation mechanism.[2][6]

Visualizations

Experimental Workflow

Caption: Workflow for determining thermal stability and degradation.

Predicted Degradation Pathway

The thermal degradation of pyrrole-containing compounds can be complex.[7] For carboxylic acid derivatives, the initial step is often decarboxylation.[8] Subsequent reactions may involve ring opening, polymerization, or fragmentation of the substituents.

Caption: A plausible thermal degradation pathway.

Conclusion

While specific experimental data for this compound is not currently available, a scientifically sound prediction of its thermal behavior can be made based on the extensive literature on related pyrrole derivatives and carboxylic acids. The compound is expected to possess good thermal stability, with decomposition initiating via decarboxylation at temperatures likely above 250 °C. For definitive characterization, the experimental protocols outlined in this guide, including TGA, DSC, and Py-GC/MS, are strongly recommended. This information is crucial for the rational design of processes and formulations involving this compound in research and development.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a versatile building block in the design and synthesis of complex organic molecules and potential pharmaceutical agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers multiple points for diversification.

Overview of Synthetic Applications

This compound serves as a key intermediate for the synthesis of a variety of functionalized molecules, primarily through modifications of the carboxylic acid group. The most common and synthetically valuable transformations include the formation of amides and esters. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications:

-

Amide Synthesis: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to form the corresponding carboxamides. This is a cornerstone of medicinal chemistry for accessing a vast chemical space.

-

Ester Synthesis: Esterification of the carboxylic acid provides another avenue for molecular elaboration and can be used to modulate physicochemical properties such as solubility and cell permeability.

-

Further Heterocyclic Synthesis: The pyrrole ring itself can potentially undergo further functionalization, although the carboxylic acid group is the most reactive handle for derivatization.

Synthesis of this compound

The title compound can be synthesized via a multi-step sequence, often culminating in a Hantzsch-type pyrrole synthesis followed by ester hydrolysis. A representative synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Application: Amide Bond Formation

A primary application of this compound is in the synthesis of novel amide derivatives. These compounds are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.

The general workflow involves the activation of the carboxylic acid followed by the addition of an amine.

Caption: Workflow for the synthesis of amide derivatives.

This protocol provides a representative method for the amide coupling of this compound with benzylamine using HATU as the coupling agent.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following table summarizes representative quantitative data for the amide coupling of this compound with various amines under the conditions described above.

| Amine | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-Benzyl-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide | 6 | 85 |

| Aniline | N,1,5-Triphenyl-2-methyl-1H-pyrrole-3-carboxamide | 8 | 78 |

| Morpholine | (2-Methyl-1,5-diphenyl-1H-pyrrol-3-yl)(morpholino)methanone | 4 | 92 |